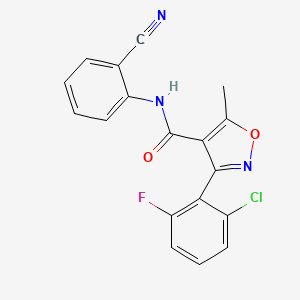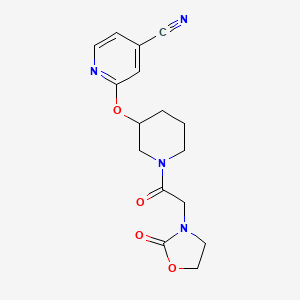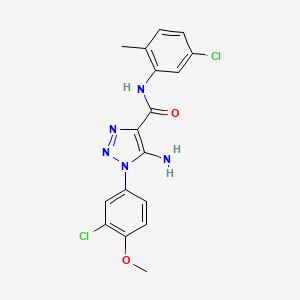![molecular formula C23H18O4 B2626935 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate CAS No. 1426927-68-5](/img/structure/B2626935.png)
4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate” is an organic compound with the molecular formula C23H18O4 . It has a molecular weight of 358.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H18O4/c1-26-20-14-10-19(11-15-20)23(25)27-21-12-7-17(8-13-21)9-16-22(24)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+ .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Other properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, and index of refraction are not available . It has 5 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Applications De Recherche Scientifique
Chemical Properties and Safety Information
This compound has a molecular weight of 358.39 and its IUPAC name is 4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl 4-methoxybenzoate . The compound is associated with certain safety hazards, and appropriate precautions should be taken while handling it .
Potential Application in Nonlinear Optics
The compound has been examined for its potential application in the field of nonlinear optics . Nonlinear optical (NLO) properties are crucial for various applications, including optical switching, optical computing, and data storage .
Antioxidant Activity and Thermodynamic Properties
The compound has been synthesized and evaluated for its antioxidant activity . The study also examined its spectroscopic, electronic, and thermodynamic properties . The compound was synthesized with a biologically important 1,2,4-triazole Schiff base . The antioxidant activities were evaluated using the Oyaizu, Dinis, and Blois techniques . The study also used density functional theory (DFT) to assess the optimized molecular structure, vibrational frequencies, ultraviolet-visible spectrums, and nuclear magnetic resonance values .
Anticancer Activity
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . The synthesized compounds were screened for their in vitro anticancer activity against MCF-7 and A549 cell lines using MTT assay . Most of the tested compounds showed prominent activity against both cancer cell lines .
Synthesis of Schiff Base Compounds
The compound 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM) was successfully synthesized in high yield . This 1,2,4-triazole-based Schiff base compound was synthesized simply in a one-step condensation reaction between 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and 2-ethoxy-4 .
Safety And Hazards
Propriétés
IUPAC Name |
[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-26-20-14-10-19(11-15-20)23(25)27-21-12-7-17(8-13-21)9-16-22(24)18-5-3-2-4-6-18/h2-16H,1H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJXHFOWGIBQHG-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

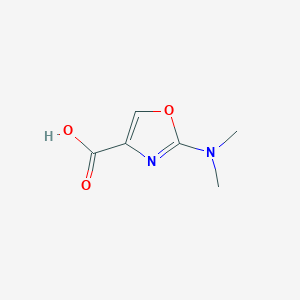
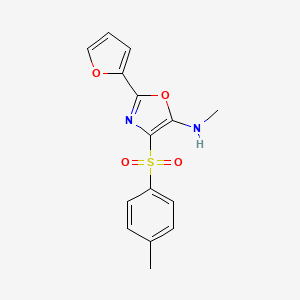
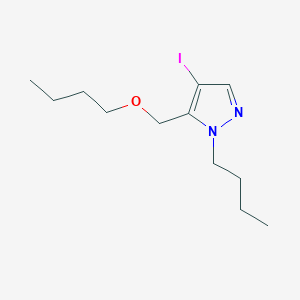
![N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2626860.png)
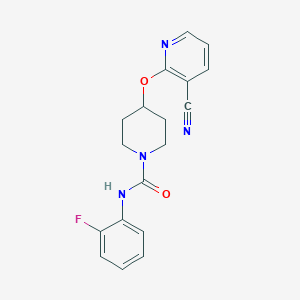
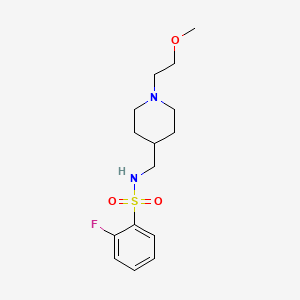
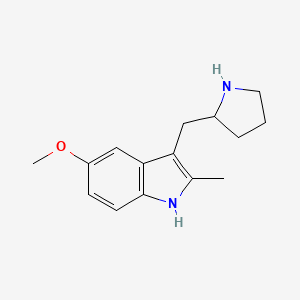
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2626866.png)
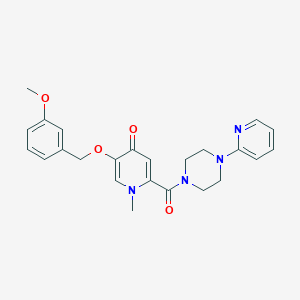
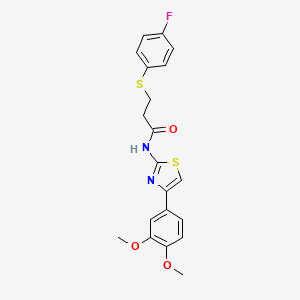
![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)
